N'-(cyclohexylmethyl)-N'-methylpentane-1,5-diamine
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Overview
Description
N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine is an organic compound characterized by the presence of a cyclohexylmethyl group and a methyl group attached to a pentane-1,5-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine typically involves the reaction of cyclohexylmethylamine with methylpentane-1,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine can be compared with other similar compounds, such as:
- N’-(cyclohexylmethyl)-N’-ethylpentane-1,5-diamine
- N’-(cyclohexylmethyl)-N’-propylpentane-1,5-diamine
These compounds share a similar structural framework but differ in the length and nature of the alkyl groups attached to the pentane-1,5-diamine backbone. The unique features of N’-(cyclohexylmethyl)-N’-methylpentane-1,5-diamine, such as its specific substituents, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H28N2 |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N'-(cyclohexylmethyl)-N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C13H28N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h13H,2-12,14H2,1H3 |
InChI Key |
ZLJAXAKLZUUHQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN)CC1CCCCC1 |
Origin of Product |
United States |
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